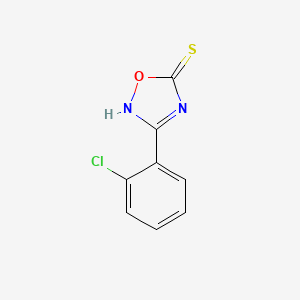
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
Descripción general
Descripción
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol (3-CPDT) is a small molecule that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biological research. It is a sulfur-containing heterocycle that has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. Additionally, 3-CPDT has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its potential use in the development of new drugs.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
The compound has been studied for its potential use as an anticonvulsant. It has shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active derivatives exhibited more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
Research indicates that 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol derivatives may have antinociceptive properties. This suggests potential applications in pain management, particularly in the development of new analgesics .
Interaction with Neuronal Channels
The compound’s mechanism of action may involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be beneficial in treating various neurological disorders .
Neuroprotective Properties
Preliminary studies suggest that certain derivatives of this compound do not exhibit significant neurotoxic effects, indicating potential neuroprotective properties that could be valuable in neurodegenerative diseases .
Antimicrobial Activity
Chalcone derivatives, which are structurally related to 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol, have shown significant antimicrobial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory properties of chalcone derivatives make them candidates for the treatment of inflammatory diseases. By modulating inflammatory pathways, these compounds could be used to develop new anti-inflammatory drugs .
Anticancer Potential
Chalcones and their derivatives have been extensively studied for their anticancer properties. They have shown activity against various cancer cell lines, indicating that 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol could also be explored for its anticancer applications .
Antioxidant Effects
The presence of an oxadiazole ring in the compound’s structure suggests that it may possess antioxidant properties. Antioxidants are important for protecting cells from oxidative stress, which is implicated in many diseases .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLTYECQEMXNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)ON2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)
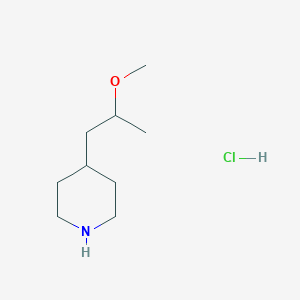
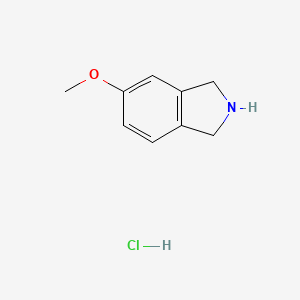
![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
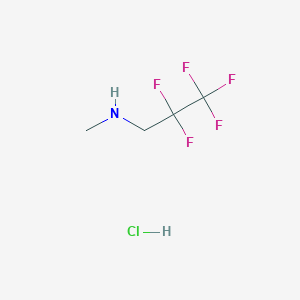
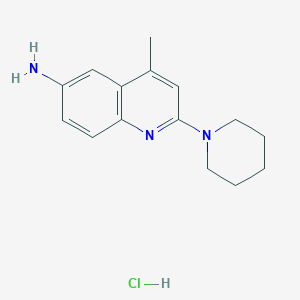
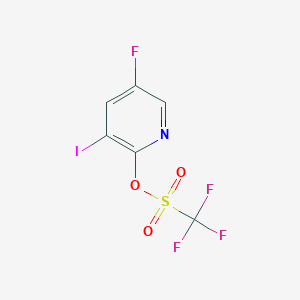
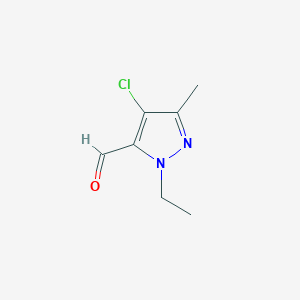
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)